4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
“4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrazole ring and a thiophene ring as key structural elements. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring with one sulfur atom .Scientific Research Applications
Synthesis and Structural Characterization
- Researchers have synthesized and structurally characterized isostructural compounds related to pyrazole derivatives, revealing insights into their crystalline structures and potential applications in materials science. This work underscores the importance of structural analysis in understanding the properties and applications of novel compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reaction with Hydrazines
- The reaction of certain pyrrole derivatives with substituted hydrazines highlights the chemical versatility of pyrazoles, suggesting potential pathways for synthesizing a wide range of pyrazole-based compounds with diverse applications (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Unexpected Reactions and Mechanisms
- The unexpected reaction of certain pyrazole derivatives with thiourea, involving ANRORC rearrangement, reveals complex mechanisms that could lead to the discovery of new compounds with significant biological or material properties (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Antimicrobial and Anticancer Activities
- Studies on the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, indicate the potential for these compounds to serve as effective antimicrobial agents. This suggests that compounds with similar structural features may have biomedical applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
- Research into phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides highlights their antidepressant activity, providing a basis for investigating the neurological or pharmacological effects of similar compounds (Mathew, Suresh, & Anbazhagan, 2014).
Future Directions
Thiophene-based analogs, such as “4-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole”, continue to be of interest in medicinal chemistry research due to their potential biological activity . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPIZFCMUTJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.